1-bromo-4-(1,1,2-trifluoroethoxy)benzene
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Overview
Description
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O It is a brominated aromatic ether, characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-nitrobenzene with 1,1,2-trifluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
1-bromo-4-nitrobenzene+1,1,2-trifluoroethanolK2CO3,refluxthis compound+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The trifluoroethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 4-(1,1,2-trifluoroethoxy)aniline or 4-(1,1,2-trifluoroethoxy)thiophenol.
Oxidation: Formation of 4-(1,1,2-trifluoroethoxy)benzaldehyde or 4-(1,1,2-trifluoroethoxy)benzoic acid.
Reduction: Formation of 1-bromo-4-(1,1,2-trifluoroethoxy)cyclohexane.
Scientific Research Applications
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-bromo-4-(1,1,2-trifluoroethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets. The overall effect is determined by the compound’s ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
1-Bromo-4-(1,1,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Differing by one additional fluorine atom, which can affect its reactivity and physical properties.
1-Bromo-4-(trifluoromethoxy)benzene: Lacking the ethoxy group, leading to differences in steric and electronic effects.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Similar structure but with variations in the position of the fluorine atoms, influencing its chemical behavior.
Properties
CAS No. |
2770360-10-4 |
---|---|
Molecular Formula |
C8H6BrF3O |
Molecular Weight |
255 |
Purity |
95 |
Origin of Product |
United States |
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